Cas no 1795442-60-2 (N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea)

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea is a synthetic urea derivative characterized by its unique molecular structure, incorporating both chlorophenyl and phenoxyethyl moieties. This compound exhibits potential applications in medicinal chemistry and agrochemical research due to its ability to modulate biological pathways. Its distinct structural features, including the chlorophenyl group, may enhance binding affinity to specific targets, while the phenoxyethyl segment contributes to improved solubility and bioavailability. The methoxyethyl substitution further influences its pharmacokinetic properties. This compound is of interest for its potential as an intermediate in the synthesis of pharmacologically active agents or as a scaffold for developing novel bioactive molecules. Proper handling and storage are recommended due to its reactive functional groups.
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea structure
1795442-60-2 structure
商品名:N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea
CAS番号:1795442-60-2
MF:C18H21ClN2O3
メガワット:348.823943853378
CID:5368058

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea
    • インチ: 1S/C18H21ClN2O3/c1-23-17(15-9-5-6-10-16(15)19)13-21-18(22)20-11-12-24-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H2,20,21,22)
    • InChIKey: AALRJVFHNOHFEG-UHFFFAOYSA-N
    • ほほえんだ: N(CC(C1=CC=CC=C1Cl)OC)C(NCCOC1=CC=CC=C1)=O

じっけんとくせい

  • 密度みつど: 1.200±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 549.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.43±0.46(Predicted)

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6451-3113-50mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6451-3113-4mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6451-3113-15mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6451-3113-100mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
100mg
$248.0 2023-04-25
Life Chemicals
F6451-3113-2mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6451-3113-5mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6451-3113-10μmol
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6451-3113-25mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6451-3113-2μmol
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6451-3113-1mg
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(2-phenoxyethyl)urea
1795442-60-2 90%+
1mg
$54.0 2023-04-25

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea 関連文献

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)ureaに関する追加情報

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea: A Comprehensive Overview

The compound N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea, identified by the CAS Registry Number 179544-60-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of ureas, which are widely studied for their diverse functionalities in medicinal chemistry. The structure of this compound is characterized by a urea functional group, with two distinct substituents attached to the nitrogen atoms. One substituent is a 2-(2-chlorophenyl)-2-methoxyethyl group, while the other is a 2-phenoxyethyl group. These substituents contribute to the unique physicochemical properties and biological activities of the compound.

Recent studies have highlighted the importance of urea derivatives in drug discovery, particularly in the development of inhibitors for various enzyme targets. The presence of electron-withdrawing groups, such as the chlorophenyl and phenoxy groups in this compound, enhances its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This makes it a promising candidate for further exploration in therapeutic applications. Researchers have also investigated the influence of substituent positioning on the compound's stability and solubility, which are critical factors for drug delivery systems.

The synthesis of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea involves a multi-step process that typically begins with the preparation of intermediates such as 1-chloro-3-methoxybenzene and phenoxyacetic acid derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final urea product. The optimization of reaction conditions, including temperature, pH, and solvent selection, has been a focus of recent research to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the synthesized product.

In terms of biological activity, this compound has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways. Preclinical studies have demonstrated its ability to modulate enzyme activity without significant cytotoxicity, suggesting its suitability for further development as a therapeutic agent. Additionally, computational modeling studies have provided insights into its binding affinity and selectivity profiles, which are essential for understanding its mechanism of action.

The environmental impact of this compound is another area of interest. Researchers have evaluated its biodegradability and toxicity to aquatic organisms under controlled laboratory conditions. These studies are crucial for ensuring that the compound meets regulatory standards for safe use in pharmaceutical formulations. Furthermore, green chemistry principles are being integrated into its synthesis process to minimize waste generation and reduce environmental footprint.

Looking ahead, ongoing research is focused on enhancing the pharmacokinetic properties of this compound through structural modifications. By introducing additional functional groups or altering existing substituents, scientists aim to improve its bioavailability and half-life while maintaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory research to clinical trials.

In conclusion, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-(2-phenoxyethyl)urea represents a valuable addition to the arsenal of urea derivatives with promising applications in drug development. Its unique structure, combined with advancements in synthetic methodologies and biological evaluation techniques, positions it as a key player in future therapeutic innovations.

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